molecular formula C22H18O6 B4836313 [3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid

[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid

Cat. No. B4836313
M. Wt: 378.4 g/mol
InChI Key: RLURSWVYKIBSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid, also known as Coumarin-derivative, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid involves the inhibition of certain enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of COX-2 enzyme, which is involved in the production of inflammatory mediators. It also inhibits the activity of certain signaling pathways such as NF-κB and MAPK, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid include the reduction of inflammation, inhibition of cancer cell growth, and antimicrobial activity. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the development of various inflammatory diseases. It also exhibits cytotoxic effects on cancer cells and has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using [3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid in lab experiments include its high purity and yield, as well as its potential applications in various fields. However, the limitations include the need for further studies to determine its safety and efficacy in humans, as well as the need for optimization of the synthesis method to reduce the cost and time required for the production of the compound.

Future Directions

The future directions for [3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid include further studies to determine its potential applications in other fields such as neurodegenerative diseases, cardiovascular diseases, and diabetes. The compound has also shown potential as a drug delivery system due to its ability to target specific cells and tissues. The optimization of the synthesis method and the development of more efficient and cost-effective methods for the production of the compound are also areas for future research.

Scientific Research Applications

[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid has been extensively studied for its potential applications in various fields such as cancer research, anti-inflammatory agents, and antimicrobial agents. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. It has also exhibited antimicrobial activity against various microorganisms such as bacteria and fungi.

properties

IUPAC Name

2-[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O6/c1-11-15-8-17-18(13-4-6-14(26-3)7-5-13)10-27-20(17)12(2)21(15)28-22(25)16(11)9-19(23)24/h4-8,10H,9H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLURSWVYKIBSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid
Reactant of Route 2
[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid
Reactant of Route 3
[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid
Reactant of Route 4
[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid

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